![molecular formula C17H21N3O4 B1228291 1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
科学的研究の応用
Hydrogen-Bonding Studies
Research on similar compounds, such as 5-butyl-5-ethylbarbituric acid (a form of 1,3-diazinane-2,4,6-trione), has revealed distinct hydrogen-bonding motifs. These findings contribute to understanding hydrogen bonding in barbituric acid derivatives, which can be applied to the study of 1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione (Gelbrich, Zencirci, & Griesser, 2007).
Synthesis and Reactions
A study on 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene, a compound structurally related to 1-Tert-butyl-5-[(4-ethoxyanilino)methylidene], highlighted the impact of solvents and temperatures on the synthesis of various heterocyclic compounds. This research has implications for the synthesis and application of 1,3-diazinane derivatives in pharmaceutical and chemical industries (Rossi et al., 2007).
Electron Donor Properties
Research on 1,3-diazaphenalene, a similar electron-donor system, has shown its potential in forming hydrogen-bonded charge-transfer complexes. This property can be relevant for exploring the electron-donating capabilities of 1-Tert-butyl-5-[(4-ethoxyanilino)methylidene] in various chemical applications (Morita et al., 2003).
特性
製品名 |
1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
|---|---|
分子式 |
C17H21N3O4 |
分子量 |
331.4 g/mol |
IUPAC名 |
1-tert-butyl-5-[(4-ethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-5-24-12-8-6-11(7-9-12)18-10-13-14(21)19-16(23)20(15(13)22)17(2,3)4/h6-10,22H,5H2,1-4H3,(H,19,21,23) |
InChIキー |
GVUFYGGJIBSAPF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C(C)(C)C)O |
正規SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C(C)(C)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



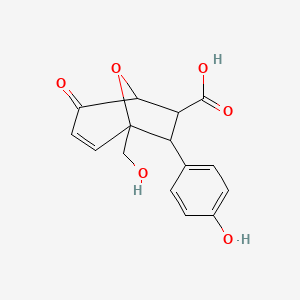
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1228211.png)
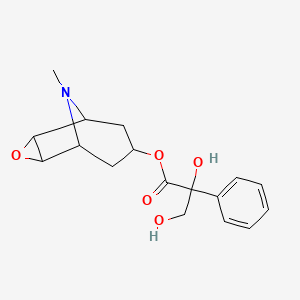
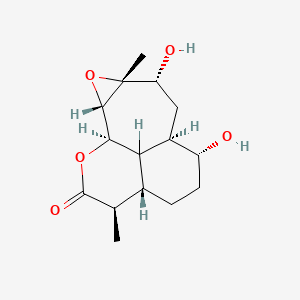
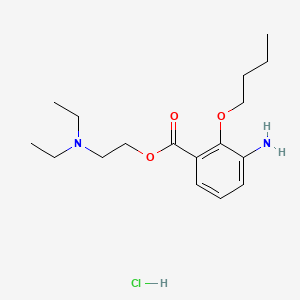
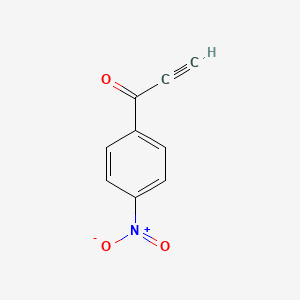
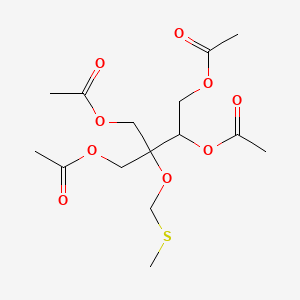
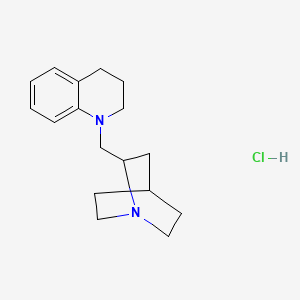
![N,N-dimethyl-4-[[3-[3-(5-methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]sulfonyl]benzenesulfonamide](/img/structure/B1228226.png)
![3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid](/img/structure/B1228227.png)
![2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid](/img/structure/B1228228.png)
![N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide](/img/structure/B1228230.png)
![9-phenyl-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1228231.png)
![3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B1228232.png)